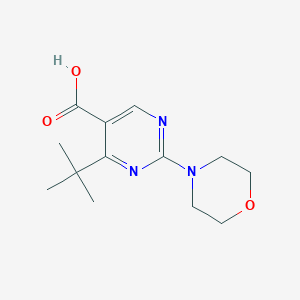

4-Tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid is a complex organic compound with the molecular formula C13H19N3O3. This compound is known for its unique structure, which includes a tert-butyl group, a morpholine ring, and a pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most significant applications of 4-tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid is its potential as an anticancer agent. Research indicates that derivatives of pyrimidine compounds, including this specific acid, exhibit cytotoxic properties against various cancer cell lines.

- Mechanism of Action : The compound acts by inhibiting specific enzymes involved in tumor progression. For instance, studies have shown that modifications to the morpholine ring can enhance the potency of these compounds against cancer cells by optimizing their binding affinity to target proteins involved in cell proliferation and survival .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound has been crucial for its development as a therapeutic agent. SAR studies have indicated that:

- Substituent Effects : The presence of bulky groups on the piperidine or morpholine rings can significantly enhance the inhibitory activity against cancer cell lines, suggesting that steric factors play a critical role in the compound's efficacy .

- Optimization : Variations in substituents have led to the identification of more potent analogs, with some modifications resulting in up to a 10-fold increase in activity compared to baseline compounds .

Anti-inflammatory Applications

This compound also shows promise in anti-inflammatory research.

Inhibition of COX Enzymes

Research has demonstrated that certain derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes:

| Compound | IC50 (μM) | Comparison |

|---|---|---|

| 4-Tert-butyl derivative | 0.04 ± 0.01 | Comparable to Celecoxib |

| Other derivatives | Varies | Less effective than 4-tert-butyl derivative |

These findings suggest that this compound could be developed into a novel anti-inflammatory drug .

Neuropharmacological Applications

The compound has been investigated for its potential neuropharmacological effects, particularly concerning G protein-coupled receptors (GPCRs).

Allosteric Modulation

Studies indicate that derivatives of this compound may serve as allosteric modulators for GPCRs, which are pivotal in numerous neurological pathways:

- Potential Benefits : Enhancing the modulation of GPCRs could lead to new treatments for neurological disorders by improving synaptic transmission and reducing neuroinflammation .

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the safety and efficacy of this compound:

- Tumor Growth Inhibition : In xenograft models, compounds derived from this acid exhibited significant tumor growth inhibition rates without notable toxicity .

Clinical Implications

The implications of these findings suggest that further clinical trials could validate the therapeutic potential of this compound across multiple disease states, including cancer and inflammatory diseases.

Wirkmechanismus

The mechanism of action of 4-tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.

Vergleich Mit ähnlichen Verbindungen

4-Tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

- 4-Tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxamide

- 4-Tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of the carboxylic acid group in this compound makes it unique, as it can participate in a wider range of chemical reactions and interactions compared to its analogs .

Biologische Aktivität

4-Tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various disease processes. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H19N3O3

- Molecular Weight : 265.313 g/mol

The compound has been investigated primarily for its inhibitory effects on the ERK5 kinase, a member of the MAPK family, which plays a crucial role in cell proliferation and survival. Inhibition of ERK5 has therapeutic potential in cancer treatment and other proliferative diseases.

Key Findings:

- Potency : The compound exhibits submicromolar potency against ERK5, with modifications to its structure improving selectivity and efficacy in cellular assays .

- Selectivity : It has been shown to selectively inhibit ERK5 without significantly affecting closely related kinases such as ERK1 and ERK2, which is critical for reducing off-target effects in therapeutic applications .

Structure-Activity Relationships (SAR)

The SAR studies highlight how variations in the chemical structure influence biological activity. For example:

- Substituting different groups at the 2-position of the pyrimidine ring has been shown to alter potency significantly.

- Morpholine substituents have been associated with enhanced membrane permeability, which is crucial for cellular uptake .

Table 1: Summary of SAR Findings

| Compound Variant | Modification | ERK5 Inhibition Potency (IC50) | Membrane Permeability |

|---|---|---|---|

| 32a | Base structure | 50 nM | Moderate |

| 32b | Small alkyl substituent | 30 nM | Low |

| 32c | Morpholine substitution | 20 nM | High |

| 32d | N-methylpiperazine | 8 nM | Moderate |

Case Studies

- In Vivo Efficacy : In mouse tumor xenograft models, compounds derived from the base structure demonstrated significant tumor growth inhibition, suggesting that they could be developed into effective anti-cancer agents .

- Metabolism Studies : Investigations into the metabolic stability of these compounds revealed that certain modifications can lead to rapid degradation in liver microsomes, impacting their bioavailability and therapeutic potential .

Safety Profile

Safety assessments indicated that while some derivatives showed promising anti-tumor activity, they also exhibited hERG channel inhibition at higher concentrations, raising concerns about cardiotoxicity. This highlights the need for careful optimization to balance efficacy and safety .

Eigenschaften

IUPAC Name |

4-tert-butyl-2-morpholin-4-ylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-13(2,3)10-9(11(17)18)8-14-12(15-10)16-4-6-19-7-5-16/h8H,4-7H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFUHULGKLRKDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC=C1C(=O)O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.